5-oxo-N-(prop-2-yn-1-yl)-1-[(thiophen-2-yl)methyl]pyrrolidine-3-carboxamide
Description
5-oxo-N-(prop-2-yn-1-yl)-1-[(thiophen-2-yl)methyl]pyrrolidine-3-carboxamide is a pyrrolidinecarboxamide derivative characterized by a 5-oxo-pyrrolidine backbone with a thiophen-2-ylmethyl substituent at the 1-position and a propargyl (prop-2-yn-1-yl) group attached to the amide nitrogen. Its molecular formula is C₁₃H₁₆N₂O₂S, with a molecular weight of 264.34 g/mol. Pyrrolidinecarboxamides are frequently explored in medicinal chemistry for their conformational rigidity and ability to engage biological targets through hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
5-oxo-N-prop-2-ynyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-5-14-13(17)10-7-12(16)15(8-10)9-11-4-3-6-18-11/h1,3-4,6,10H,5,7-9H2,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYFODHZJOWHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1CC(=O)N(C1)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-oxo-N-(prop-2-yn-1-yl)-1-[(thiophen-2-yl)methyl]pyrrolidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a substituted pyrrole, the pyrrolidine ring can be formed through hydrogenation or other ring-closing reactions.
Introduction of the Thiophen-2-ylmethyl Group: This step may involve a nucleophilic substitution reaction where a thiophen-2-ylmethyl halide reacts with the pyrrolidine ring.
Addition of the Prop-2-yn-1-yl Group: This can be achieved through an alkylation reaction using a prop-2-yn-1-yl halide.
Oxidation to Form the Oxo Group:
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the prop-2-yn-1-yl group.
Reduction: Reduction reactions could target the oxo group or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the pyrrolidine ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides, acyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “5-oxo-N-(prop-2-yn-1-yl)-1-[(thiophen-2-yl)methyl]pyrrolidine-3-carboxamide” would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Substituent Diversity and Implications
1-Position Substituents :
- The target compound’s thiophen-2-ylmethyl group provides a sulfur-containing aromatic system, which may enhance π-π stacking and hydrophobic interactions compared to phenyl () or fluorophenyl () groups. Thiophene’s electron-rich nature could also influence redox properties .
- 4-Fluorophenyl () and phenyl () substituents prioritize metabolic stability and lipophilicity, respectively. The fluorine atom in 4-fluorophenyl is a common strategy to block cytochrome P450-mediated oxidation .
This contrasts with bulkier substituents like thiadiazoles () and phenylethyl (), which may sterically hinder target binding but improve selectivity . Trifluoromethyl-thiadiazole () combines electronegative fluorine and a rigid heterocycle, likely enhancing binding affinity and resistance to metabolic degradation .
Molecular Weight and Solubility :
- The target compound has the lowest molecular weight (264.34 g/mol ), suggesting favorable pharmacokinetic properties such as oral bioavailability. In contrast, the azepane sulfonyl -containing compound () has a higher molecular weight (456.56 g/mol ) but improved solubility due to the polar sulfonyl group .
Sulfur-Containing Moieties: Thiophene (target) and thiadiazole () introduce sulfur atoms, which may participate in hydrogen bonding or coordinate metal ions in biological targets.
Hypothesized Pharmacological Profiles
- Target Compound: Likely prioritizes synthetic versatility (via propargyl) and moderate lipophilicity (thiophene). May face challenges in solubility due to the non-polar thiophene.
- Compound : The trifluoromethyl-thiadiazole group suggests strong target affinity and metabolic stability, suitable for CNS applications.
- Compound : Phenylethyl and fluorine balance lipophilicity and permeability, ideal for peripheral targets.
Biological Activity
The compound 5-oxo-N-(prop-2-yn-1-yl)-1-[(thiophen-2-yl)methyl]pyrrolidine-3-carboxamide is a member of the pyrrolidine derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes findings from various studies to elucidate the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrolidine core substituted with a thiophene moiety and a propargyl group. The structural characteristics play a crucial role in its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including the compound . A notable study evaluated the cytotoxic effects of various derivatives on A549 human lung adenocarcinoma cells.
Key Findings:
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Cytotoxicity Assessment : Compounds were tested at a concentration of 100 µM for 24 hours.
- The viability of A549 cells was significantly reduced, demonstrating structure-dependent activity.
- For instance, certain derivatives exhibited a reduction in cell viability to as low as 66% compared to control treatments with cisplatin.
- Selectivity : The compounds showed promising selectivity towards cancerous cells over non-cancerous human small airway epithelial cells (HSAEC1-KT), indicating a potential therapeutic window.
- Mechanism Insights : The presence of functional groups such as free amino groups was correlated with enhanced anticancer activity, suggesting that modifications in the molecular structure can lead to improved efficacy against cancer cells.
Antimicrobial Activity
The antimicrobial properties of 5-oxopyrrolidine derivatives have also been explored, particularly against multidrug-resistant strains.
Key Findings:
- Pathogen Targeting : The compound demonstrated significant activity against resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid.
- Broad Spectrum : Testing included various Gram-positive and Gram-negative bacteria, establishing the compound's potential as an antimicrobial agent.
Data Summary
The following table summarizes the biological activities reported for various derivatives related to this compound:
Case Studies
Several case studies have been conducted focusing on the synthesis and biological evaluation of pyrrolidine derivatives:
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Synthesis and Evaluation : A study synthesized several derivatives, including the target compound, and evaluated their biological activities through MTT assays.
- Results indicated that modifications in substituents significantly impacted both anticancer and antimicrobial activities.
- Structure–Activity Relationship (SAR) Analysis : This analysis revealed that specific functional groups enhance bioactivity, providing insights for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
